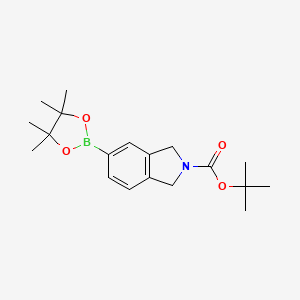

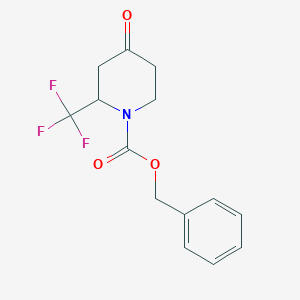

![molecular formula C9H10ClNO3 B1286879 Clorhidrato de 1-(6-aminobenzo[d][1,3]dioxol-5-il)etanona CAS No. 93983-01-8](/img/structure/B1286879.png)

Clorhidrato de 1-(6-aminobenzo[d][1,3]dioxol-5-il)etanona

Descripción general

Descripción

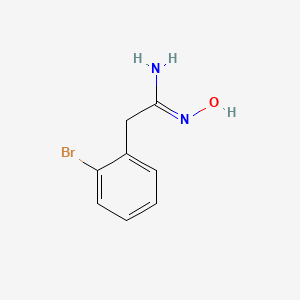

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It has shown promising cytotoxic activity in some studies .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One strategy is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone can be represented by the InChI code: 1S/C9H9NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4,10H2,1H3 . The molecular weight is 179.17 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. For instance, using D-optimal experimental design-based optimization, optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación

Propiedades Químicas

“Clorhidrato de 1-(6-aminobenzo[d][1,3]dioxol-5-il)etanona” tiene el Número CAS: 28657-75-2 y un peso molecular de 179.18 . Su fórmula lineal es C9H9NO3 . Por lo general, se almacena en un lugar oscuro, sellado en seco, a temperatura ambiente .

Información de Seguridad

Este compuesto ha sido clasificado bajo GHS07 para seguridad. Las declaraciones de peligro incluyen H315 y H319 . Las medidas de precaución incluyen P264, P280, P302+P352+P332+P313+P362+P364, y P305+P351+P338+P337+P313 .

Aplicaciones Médicas

Este compuesto se ha utilizado en el tratamiento de artritis reumatoide, reumatoide y osteoartritis . Por lo general, se usa para tratar estas afecciones debido a sus propiedades químicas.

Evaluación Anticáncer

Se ha diseñado y sintetizado una nueva serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan varios grupos heteroarílicos fusionados en la posición 3 . Estos compuestos se han evaluado para su actividad antiproliferativa contra las células cancerosas CCRF-CEM, LNCaP y MIA PaCa-2 .

Diseño y Síntesis

Se ha diseñado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan grupos heteroarílicos N-fusionados en la posición 3, basándose en informes de la literatura sobre la actividad de los indoles contra varias líneas celulares cancerosas . Estos compuestos se han sintetizado mediante una reacción de acoplamiento cruzado C-N catalizada por Pd .

Evaluación de la Actividad Anticáncer

Los compuestos sintetizados se han evaluado para su actividad anticancerígena contra líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDPBIZDWHINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240161 | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93983-01-8 | |

| Record name | Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)